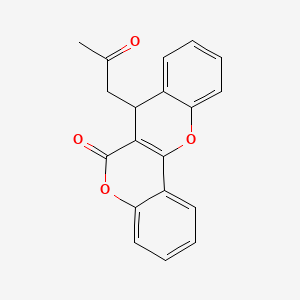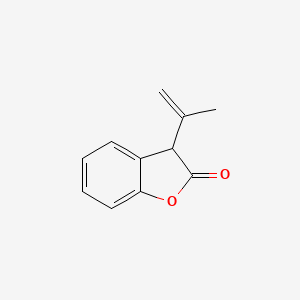
3-(Prop-1-en-2-yl)-1-benzofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Prop-1-en-2-yl)-1-benzofuran-2(3H)-one is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other organic compounds. This particular compound features a benzofuran core with a prop-1-en-2-yl substituent, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-1-en-2-yl)-1-benzofuran-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction followed by cyclization. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Prop-1-en-2-yl)-1-benzofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(Prop-1-en-2-yl)-1-benzofuran-2(3H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent.
Industry: It is used in the production of various organic compounds and materials
Mechanism of Action
The mechanism of action of 3-(Prop-1-en-2-yl)-1-benzofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(Prop-1-en-2-yl)-1-benzofuran-3(2H)-one
- 3-(Prop-1-en-2-yl)-2-benzofuran-1(3H)-one
- 1-(Prop-1-en-2-yl)-3-benzofuran-2(1H)-one
Uniqueness
3-(Prop-1-en-2-yl)-1-benzofuran-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
CAS No. |
62668-25-1 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-prop-1-en-2-yl-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C11H10O2/c1-7(2)10-8-5-3-4-6-9(8)13-11(10)12/h3-6,10H,1H2,2H3 |
InChI Key |
GSXLENFXIIOIBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1C2=CC=CC=C2OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


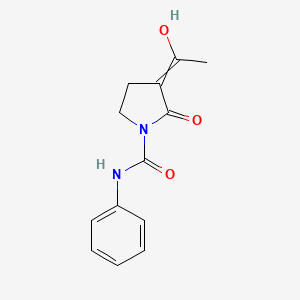
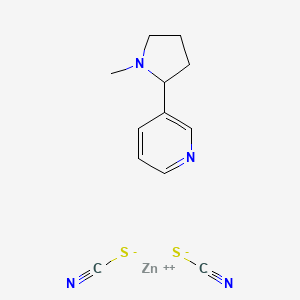



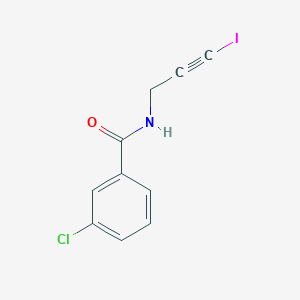
![1-Methyl-2-phenyl-3-[2-(5-phenyl-3H-pyrazol-3-ylidene)hydrazinyl]-1H-indole](/img/structure/B14509255.png)

![4-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14509274.png)
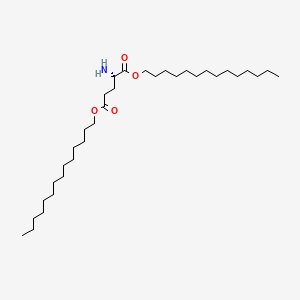
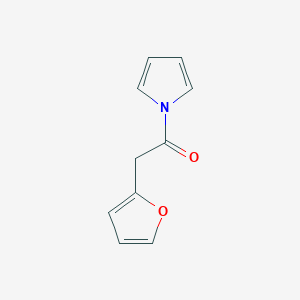

![N-[(Z)-(Dimethylamino)(pyridin-4-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14509304.png)
